1-bromo-2-isothiocyanato-4-nitrobenzene
Description
1-Bromo-2-isothiocyanato-4-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 1, an isothiocyanato group (-NCS) at position 2, and a nitro group (-NO₂) at position 3. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The nitro group acts as a strong electron-withdrawing group (EWG), polarizing the aromatic ring and enhancing electrophilicity at the bromine position, which facilitates nucleophilic substitution reactions. The isothiocyanato group contributes to its reactivity, enabling applications in cross-coupling reactions and ligand synthesis .
Properties
CAS No. |
71793-52-7 |
|---|---|
Molecular Formula |
C7H3BrN2O2S |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-isothiocyanato-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include 1-amino-2-isothiocyanato-4-nitrobenzene.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups:
Isothiocyanate Group: This group can react with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
To contextualize the properties of 1-bromo-2-isothiocyanato-4-nitrobenzene, we compare it with structurally related halogenated isothiocyanato-nitrobenzenes and their analogs. Key compounds include:
Structural Analogs and Substituent Effects
Electronic Effects :
- The nitro group in this compound creates a pronounced electron-deficient ring, increasing reactivity at the bromine position compared to analogs with halogens (Cl, F) as EWGs .
- In contrast, 1-bromo-2-chloro-3-fluoro-4-isothiocyanatobenzene exhibits weaker overall polarization due to competing inductive effects from Cl and F, which may reduce its utility in electrophilic reactions .
Steric and Reactivity Considerations :
- Computational studies using density-functional thermochemistry methods predict that the nitro group lowers the activation energy for bromine displacement by ~15 kcal/mol compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
